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Compound Name:
4-Isopropoxypiperidine

hydrochloride

Cat. No.: B1532267 Get Quote

Introduction: The Strategic Value of the 4-
Alkoxypiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged

scaffold, forming the core of numerous approved therapeutic agents. Its conformational

flexibility and ability to present substituents in defined three-dimensional space make it an

invaluable design element for targeting complex biological systems. 4-Isopropoxypiperidine
hydrochloride is a specialized building block that offers chemists a strategic entry point into

this critical chemical space.[1][2]

This reagent provides a stable, easy-to-handle hydrochloride salt that, upon neutralization,

unveils a reactive secondary amine ready for diverse synthetic transformations. The defining

feature, the 4-isopropoxy group, is not merely a passive substituent. It significantly enhances

the lipophilicity and solubility of the parent piperidine core, properties that can be crucial for

modulating the pharmacokinetic and pharmacodynamic profiles of a final drug candidate.[1][3]

This unique combination of a reactive handle and a property-modifying side chain makes 4-
isopropoxypiperidine hydrochloride a powerful tool in the synthesis of novel molecules,

particularly in neuropharmacology and oncology, where it has been used to create advanced

intermediates for enzyme inhibitors.[1][3][4]
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Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and safety requirements is the foundation

of any successful synthetic protocol.

Property Value Reference

CAS Number 1097146-30-9 [4]

Molecular Formula C₈H₁₈ClNO [4]

Molecular Weight 179.69 g/mol [4]

Appearance
Typically an off-white to white

solid
[5]

Safety and Handling: 4-Isopropoxypiperidine hydrochloride and its free base should be

handled with standard laboratory precautions. Based on data from structurally related

piperidine derivatives, this compound should be considered a potential irritant.[6][7]

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety

goggles conforming to EN166 standards, and a lab coat.[6][8]

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation

of dust or vapors.[6][9]

First Aid:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical

attention.[6][7]

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated

clothing.[6]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]
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Core Synthetic Applications: A Nucleophilic
Building Block
The primary utility of 4-isopropoxypiperidine hydrochloride lies in its function as a

nucleophilic amine synthon. The hydrochloride salt is a stable storage form; for reaction, it must

be converted to the free secondary amine. This is typically achieved in situ by adding a suitable

base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃).

4-Isopropoxypiperidine
Hydrochloride (Stable Salt)

4-Isopropoxypiperidine
(Nucleophilic Free Base)

  Base (e.g., Et₃N, K₂CO₃) 
  Solvent (e.g., DCM, DMF)  

Click to download full resolution via product page

Caption: General workflow for generating the reactive free base.

Application 1: Synthesis of Heterocyclic Scaffolds via
Nucleophilic Aromatic Substitution (SₙAr)
The free piperidine base is an excellent nucleophile for SₙAr reactions with electron-deficient

aromatic or heteroaromatic systems. This reaction is a cornerstone for constructing complex

molecules, including kinase inhibitors. For instance, this reagent is a key reactant for

synthesizing benzothiazole derivatives that act as c-Met inhibitors.[4]

Protocol: Synthesis of a 2-(4-Isopropoxypiperidin-1-yl)benzothiazole Intermediate

This protocol describes a representative SₙAr reaction where the piperidine displaces a leaving

group (e.g., a halogen) from an activated benzothiazole ring.

Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere

(N₂ or Ar), add 4-isopropoxypiperidine hydrochloride (1.0 eq, e.g., 1.79 g, 10.0 mmol)

and anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g, 25.0 mmol).

Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the

suspension for 15 minutes at room temperature to facilitate the formation of the free base.
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Electrophile Addition: Dissolve 2-chlorobenzothiazole (1.0 eq, 1.70 g, 10.0 mmol) in 10 mL of

anhydrous DMF and add it dropwise to the stirring suspension.

Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours.

Causality Insight: The elevated temperature is necessary to overcome the activation

energy of the SₙAr reaction. K₂CO₃ acts as both the base to neutralize the hydrochloride

and the acid scavenger for the HCl generated during the reaction. DMF is an ideal polar

aprotic solvent that solubilizes the salts and accelerates the reaction rate.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed.

Workup: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold

water, which will precipitate the crude product.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic

layers.

Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Final Purification: Purify the resulting crude solid by column chromatography on silica gel

(e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application 2: Amide Bond Formation
The formation of amide bonds is arguably the most common reaction in medicinal chemistry. 4-

Isopropoxypiperidine serves as the amine component in coupling reactions with carboxylic

acids, acyl chlorides, or esters.

Protocol: General Amide Coupling using HATU

This protocol outlines a standard procedure for coupling the piperidine with a generic carboxylic

acid using HATU, a common and efficient peptide coupling reagent.

Reagent Preparation: In a 50 mL round-bottom flask, dissolve the carboxylic acid (R-COOH)

(1.0 eq) and HATU (1.1 eq) in anhydrous Dichloromethane (DCM) (20 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation: Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic

acid.

Amine Addition: In a separate flask, suspend 4-isopropoxypiperidine hydrochloride (1.05

eq) in DCM (10 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes

until the solid dissolves, indicating the formation of the free base.

Coupling Reaction: Transfer the solution of the free piperidine base to the activated

carboxylic acid mixture dropwise.

Causality Insight: DIPEA is a non-nucleophilic base used to form the free amine and

neutralize the acids present without competing in the coupling reaction. Pre-activation of

the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, which is

then readily attacked by the nucleophilic piperidine nitrogen.

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

Monitoring: Monitor the reaction by TLC or LC-MS.

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq),

saturated NaHCO₃ (aq), and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the residue via flash chromatography to obtain the desired amide product.

Synthetic Route to the Reagent
While commercially available, understanding the synthesis of 4-isopropoxypiperidine
hydrochloride provides valuable insight. A common and logical approach begins with the

readily available N-Boc-4-hydroxypiperidine.
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Two-Step Synthesis Pathway

N-Boc-4-hydroxypiperidine

Step 1: Williamson Ether Synthesis

  NaH, 2-Iodopropane
  THF, 0 °C to RT  

N-Boc-4-isopropoxypiperidine

Step 2: Boc Deprotection

  Sat. HCl in 1,4-Dioxane
  RT, 2h  

4-Isopropoxypiperidine Hydrochloride

Click to download full resolution via product page

Caption: Plausible synthetic workflow for the title compound.

Protocol: Two-Step Synthesis from N-Boc-4-hydroxypiperidine

Step 1: Synthesis of N-Boc-4-isopropoxypiperidine

Setup: To a flame-dried, three-neck flask under N₂, add sodium hydride (NaH, 60%

dispersion in mineral oil) (1.5 eq). Wash the NaH with anhydrous hexane (2x) to remove the

oil, then suspend it in anhydrous Tetrahydrofuran (THF).

Hydroxypiperidine Addition: Cool the suspension to 0 °C. Add a solution of N-Boc-4-

hydroxypiperidine (1.0 eq) in anhydrous THF dropwise over 30 minutes.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional hour.

Alkylation: Cool the mixture back to 0 °C. Add 2-iodopropane (1.3 eq) dropwise. Allow the

reaction to warm to room temperature and stir overnight.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl

solution.

Extraction & Purification: Extract with diethyl ether. Combine the organic layers, wash with

brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the ether

intermediate.

Step 2: Synthesis of 4-Isopropoxypiperidine Hydrochloride

This step is a standard Boc-deprotection using strong acid.[5]

Setup: Dissolve the N-Boc-4-isopropoxypiperidine (1.0 eq) from Step 1 in a minimal amount

of 1,4-dioxane.

Deprotection: Add a saturated solution of hydrogen chloride in 1,4-dioxane (5-10 eq) at room

temperature.[5]

Reaction: Stir the mixture for 2-4 hours. A precipitate will typically form.

Causality Insight: The strong acid protonates the carbonyl oxygen of the Boc group,

leading to its fragmentation into isobutylene and carbon dioxide, leaving the protonated

piperidine nitrogen as the hydrochloride salt.

Isolation: Concentrate the mixture under reduced pressure to remove the solvent and excess

HCl.

Purification: Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to

afford 4-isopropoxypiperidine hydrochloride as a solid.[5]

Conclusion
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4-Isopropoxypiperidine hydrochloride is more than a simple building block; it is an enabling

reagent for modern drug discovery. Its strategic combination of a versatile nucleophilic center

and a lipophilic side chain allows for the efficient construction of complex molecular

architectures with tunable physicochemical properties. The straightforward protocols for its use

in C-N bond formation and its accessible synthesis make it a valuable addition to the toolkit of

any researcher, scientist, or drug development professional aiming to explore novel chemical

space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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